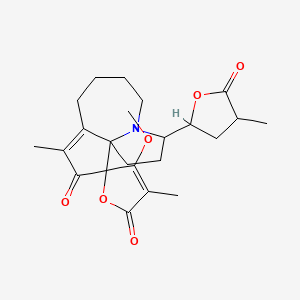
Protostemotinine
Overview
Description
The compound (3S,11R,11aR)-3’-Methoxy-4’,9-dimethyl-3beta-[[(2S,4S)-4-methyl-5-oxotetrahydrofuran]-2-yl]-2,3,5,6,7,8-hexahydrospiro[1H-cyclopenta[b]pyrrolo[1,2-a]azepine-11(10H),2’(5’H)-furan]-5’,10-dione is a complex organic molecule with a unique structure. This compound features a spirocyclic framework, which is a characteristic that often imparts interesting biological and chemical properties. The presence of multiple stereocenters and functional groups makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (3S,11R,11aR)-3’-Methoxy-4’,9-dimethyl-3beta-[[(2S,4S)-4-methyl-5-oxotetrahydrofuran]-2-yl]-2,3,5,6,7,8-hexahydrospiro[1H-cyclopenta[b]pyrrolo[1,2-a]azepine-11(10H),2’(5’H)-furan]-5’,10-dione involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. Common synthetic routes include:
Formation of the Spirocyclic Core: This step typically involves cyclization reactions that form the spirocyclic framework. Reagents such as strong acids or bases, and catalysts like palladium or platinum, may be used to facilitate these reactions.
Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups, such as methoxy and methyl groups. This can be achieved through reactions like methylation and oxidation.
Stereocenter Configuration: Ensuring the correct configuration of stereocenters is crucial. This often requires the use of chiral catalysts or reagents to induce the desired stereochemistry.
Industrial production methods would scale up these reactions, often using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
(3S,11R,11aR)-3’-Methoxy-4’,9-dimethyl-3beta-[[(2S,4S)-4-methyl-5-oxotetrahydrofuran]-2-yl]-2,3,5,6,7,8-hexahydrospiro[1H-cyclopenta[b]pyrrolo[1,2-a]azepine-11(10H),2’(5’H)-furan]-5’,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce or modify functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds. Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can introduce new functional groups. For example, methoxy groups can be introduced using methanol in the presence of a strong acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3S,11R,11aR)-3’-Methoxy-4’,9-dimethyl-3beta-[[(2S,4S)-4-methyl-5-oxotetrahydrofuran]-2-yl]-2,3,5,6,7,8-hexahydrospiro[1H-cyclopenta[b]pyrrolo[1,2-a]azepine-11(10H),2’(5’H)-furan]-5’,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3S,11R,11aR)-3’-Methoxy-4’,9-dimethyl-3beta-[[(2S,4S)-4-methyl-5-oxotetrahydrofuran]-2-yl]-2,3,5,6,7,8-hexahydrospiro[1H-cyclopenta[b]pyrrolo[1,2-a]azepine-11(10H),2’(5’H)-furan]-5’,10-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar compounds to (3S,11R,11aR)-3’-Methoxy-4’,9-dimethyl-3beta-[[(2S,4S)-4-methyl-5-oxotetrahydrofuran]-2-yl]-2,3,5,6,7,8-hexahydrospiro[1H-cyclopenta[b]pyrrolo[1,2-a]azepine-11(10H),2’(5’H)-furan]-5’,10-dione include other spirocyclic compounds with similar frameworks. These compounds may differ in the functional groups attached or the configuration of stereocenters. Examples include:
Spiro[cyclopentane-1,2’-[1H]indole]: A simpler spirocyclic compound with potential biological activity.
Spiro[cyclohexane-1,2’-[1H]pyrrole]: Another spirocyclic compound used in organic synthesis.
The uniqueness of (3S,11R,11aR)-3’-Methoxy-4’,9-dimethyl-3beta-[[(2S,4S)-4-methyl-5-oxotetrahydrofuran]-2-yl]-2,3,5,6,7,8-hexahydrospiro[1H-cyclopenta[b]pyrrolo[1,2-a]azepine-11(10H),2’(5’H)-furan]-5’,10-dione lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4'-methoxy-3',11-dimethyl-4-(4-methyl-5-oxooxolan-2-yl)spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPPFSYUDCEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178243.png)
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
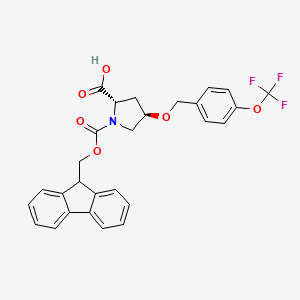
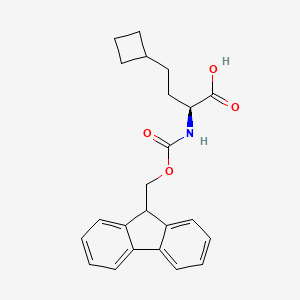
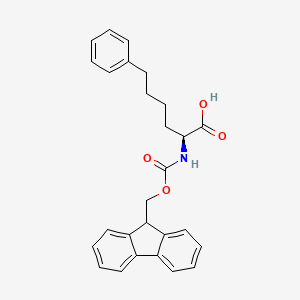
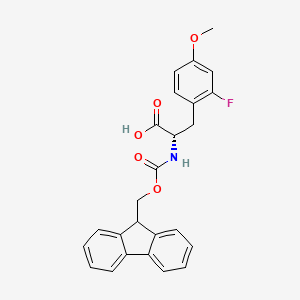
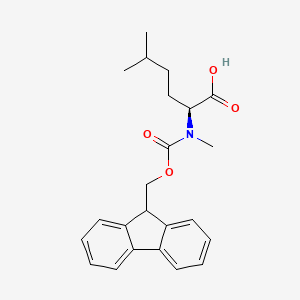
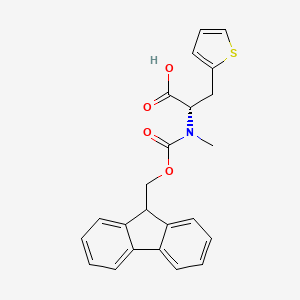
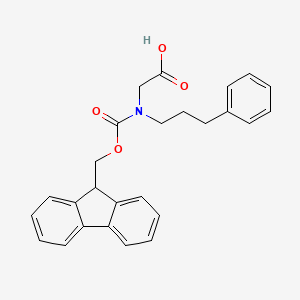
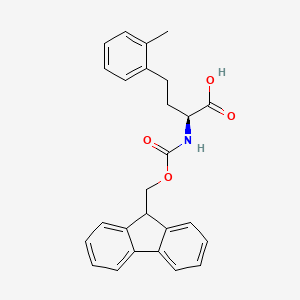
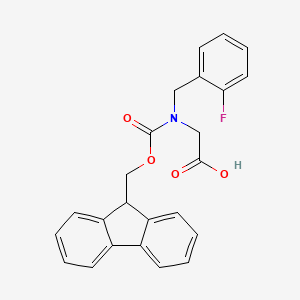
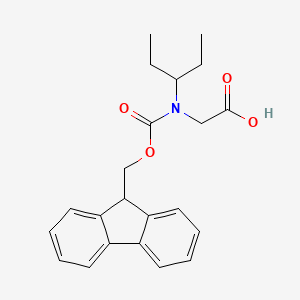
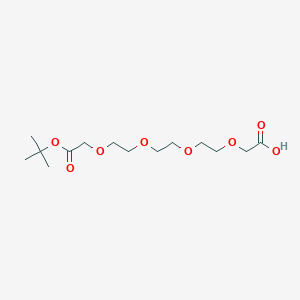
![diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride](/img/structure/B8178331.png)
